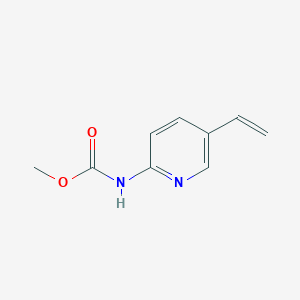

methyl N-(5-vinyl-2-pyridyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl N-(5-ethenylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C9H10N2O2/c1-3-7-4-5-8(10-6-7)11-9(12)13-2/h3-6H,1H2,2H3,(H,10,11,12) |

InChI Key |

FKLJENIOOVXDPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N 5 Vinyl 2 Pyridyl Carbamate

Precursor Synthesis and Functionalization Strategies

The cornerstone of the synthesis is the preparation of 2-amino-5-vinylpyridine. This involves either building the pyridine (B92270) ring with the required substituents already in place or, more commonly, functionalizing a pre-existing pyridine ring.

The synthesis of 2-amino-5-vinylpyridine is not a trivial process and often starts from more readily available pyridine derivatives. A common strategy involves the functionalization of 2-aminopyridine at the 5-position. For instance, processes for the synthesis of 2-amino-5-methylpyridine and 2-amino-5-fluoropyridine are well-documented, typically starting from 2-aminopyridine and introducing the functional group through reactions like acylation, nitration, reduction, and diazotization amazonaws.comdissertationtopic.netprepchem.comgoogle.comgoogle.com.

A plausible and efficient route to 2-amino-5-vinylpyridine involves a cross-coupling reaction. This would typically start with a halogenated precursor, such as 2-amino-5-bromopyridine, which can then be coupled with a vinylating agent.

Several established methods exist for installing a vinyl group onto a pyridine ring, each with its own set of advantages and limitations. These methods are crucial for converting an intermediate like 2-amino-5-bromopyridine or 2-amino-5-ethylpyridine into the desired vinylpyridine precursor.

Dehydrogenation of an Ethyl Group: This method involves the catalytic dehydrogenation of an ethyl-substituted pyridine. For example, 2-methyl-5-ethylpyridine can be converted to 2-methyl-5-vinylpyridine by passing its vapor over a dehydrogenation catalyst at high temperatures google.com.

Dehydration of a Hydroxyethyl Group: A two-step process where a methylpyridine is first condensed with formaldehyde to produce a hydroxyethylpyridine intermediate. This intermediate is then dehydrated, often under acidic conditions or at high temperatures, to yield the vinylpyridine google.comwikipedia.org.

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions. A halopyridine, such as 2-amino-5-bromopyridine, can be reacted with a vinyl organometallic reagent, like vinyltributyltin (Stille coupling) or vinylboronic acid (Suzuki coupling), in the presence of a palladium catalyst to form the C-C bond, yielding the vinylpyridine chemicalbook.com.

Wittig Reaction: This classic olefination reaction can be employed by reacting a pyridinecarboxaldehyde (e.g., 6-aminopyridine-3-carboxaldehyde) with a phosphorus ylide, such as methylidenetriphenylphosphorane, to form the vinyl double bond chemicalbook.com.

Table 1: Comparison of Methods for Vinyl Group Introduction onto a Pyridine Ring

| Method | Starting Material Example | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrogenation | 2-Amino-5-ethylpyridine | High temperature, dehydrogenation catalyst | Atom economical | High energy input, potential side reactions |

| Dehydration | 2-Amino-5-(1-hydroxyethyl)pyridine | Acid or heat | Uses common reagents | Requires synthesis of the alcohol precursor |

| Cross-Coupling | 2-Amino-5-bromopyridine | Pd catalyst, vinylating agent (e.g., vinylboronic acid) | High functional group tolerance, mild conditions | Cost of catalyst and reagents, potential metal contamination |

| Wittig Reaction | 6-Aminopyridine-3-carboxaldehyde | Phosphorus ylide | Reliable for C=C formation | Generates stoichiometric phosphine oxide waste |

Formation of the Carbamate (B1207046) Moiety

Once 2-amino-5-vinylpyridine is obtained, the final step is the conversion of the primary amino group into a methyl carbamate. This transformation can be achieved through several carbonylation methods.

The most traditional and straightforward method for carbamate formation is the reaction of an amine with an alkyl chloroformate. In this case, 2-amino-5-vinylpyridine would be treated with methyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of methyl chloroformate. This process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to drive the reaction to completion and prevent protonation of the starting amine acs.org.

Reaction Scheme: 2-Amino-5-vinylpyridine + CH₃O(CO)Cl + Base → Methyl N-(5-vinyl-2-pyridyl)carbamate + Base·HCl

Growing environmental and safety concerns over the use of phosgene (B1210022) derivatives like methyl chloroformate have spurred the development of alternative carbonylation agents.

Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green reagent and a safer substitute for phosgene tandfonline.comunlp.edu.ar. The reaction of amines with DMC can produce carbamates, often requiring a catalyst and elevated temperatures or pressures tandfonline.comcore.ac.ukacs.org. Various catalysts, including strong bases (e.g., DBU, TBD) and metal triflates, have been successfully employed to facilitate this transformation tandfonline.com. A potential side reaction is N-methylation, but conditions can be optimized to favor carbamate formation, for instance, by using supercritical carbon dioxide as a medium, which can suppress the undesirable methylation core.ac.ukacs.org.

Methyl Formate: While less common for direct carbamate synthesis from amines, methyl formate can be a precursor in certain carbonylation processes. However, dimethyl carbonate is more widely studied and applied for this specific transformation.

The principles of green chemistry aim to reduce waste and avoid hazardous substances. In carbamate synthesis, this translates to replacing toxic reagents and developing more sustainable catalytic systems.

CO₂ as a C1 Source: The direct utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source is a highly attractive green strategy rsc.orgresearchgate.net. The three-component coupling of an amine, CO₂, and an alkylating agent (like an alkyl halide) can yield carbamates under mild conditions, often facilitated by a base such as cesium carbonate acs.orgorganic-chemistry.org.

Urea as a Carbonyl Source: Urea can serve as a solid, stable, and safe alternative to phosgene for synthesizing carbamates. The reaction involves an amine, an alcohol, and urea over a solid catalyst, representing a phosgene-free route rsc.org.

Catalyst-Free High-Pressure Synthesis: The reaction between primary amines and dimethyl carbonate can be achieved without a solvent or catalyst by applying high pressure at room temperature, offering an efficient and environmentally friendly pathway to methyl carbamates tandfonline.com.

Table 2: Comparison of Carbamate Formation Methodologies

| Method | Carbonyl Source | Key Features | Green Chemistry Aspect |

|---|---|---|---|

| Chloroformate Method | Methyl Chloroformate | High reactivity, well-established | Generates HCl waste; uses a phosgene derivative |

| DMC Method | Dimethyl Carbonate | Safer alternative to chloroformates; can require catalysts/pressure | Low toxicity of reagent and byproducts (methanol) tandfonline.comunlp.edu.ar |

| Direct CO₂ Utilization | Carbon Dioxide | Uses a renewable, non-toxic C1 source rsc.orgresearchgate.net | High atom economy; valorization of a greenhouse gas |

| Urea Method | Urea | Uses a stable, non-toxic carbonyl source rsc.org | Avoids hazardous reagents |

One-Pot and Multicomponent Reactions for Direct Synthesis

One-pot synthesis and multicomponent reactions (MCRs) represent highly efficient strategies in organic chemistry, minimizing sequential work-up and purification steps, thereby saving time, reagents, and reducing waste. These approaches are theoretically applicable to the synthesis of this compound.

A plausible one-pot approach would involve the reaction of the precursor, 5-vinyl-2-aminopyridine, with a suitable carbonyl source. To avoid handling sensitive reactants, N-substituted carbamoyl chlorides can be generated in situ and subsequently reacted with a nucleophile. organic-chemistry.org This methodology offers an economical and versatile route for creating carbamates. organic-chemistry.org For instance, the reaction could proceed by treating 5-vinyl-2-aminopyridine with a phosgene equivalent in the presence of methanol, or by reacting it with methyl chloroformate in the presence of a base to directly yield the target compound in a single procedural step. Studies on similar one-pot syntheses of O-aryl carbamates have shown high yields, often enhanced at elevated temperatures. organic-chemistry.org

Multicomponent reactions, which involve combining three or more reactants in a single vessel to form a product containing portions of all reactants, offer a more sophisticated approach. While a specific MCR for this compound is not prominently described, established MCRs for pyridine synthesis, such as the Hantzsch reaction, could be conceptually adapted. acsgcipr.orgmdpi.com Such a strategy would involve the condensation of a β-dicarbonyl compound, an aldehyde (potentially acetaldehyde to form the vinyl precursor upon elimination), a nitrogen source like ammonia, and another component to install the carbamate functionality, all in a single reaction. mdpi.com This approach allows for the rapid assembly of complex heterocyclic frameworks from simple starting materials. acsgcipr.orgwindows.net

| Reactants | Carbonyl Source / Reagent | Catalyst / Base | Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline, Urea, Methanol | Urea | KNO3 modified Zeolite HY | 453 K, 5 h | Methyl N-phenyl carbamate | Up to 82.6% (selectivity) | researchgate.net |

| Various Amines and Phenols | In situ generated carbamoyl chloride | Pyridine | 110 °C | O-Aryl carbamates | Up to 99% | organic-chemistry.org |

| N-Alloc-protected aniline, Grignard reagent | In situ generated isocyanate | 2-Chloropyridine, Tf2O | Room temp, 30 min | Amides (from carbamate) | High | nih.gov |

Stereoselective Synthetic Pathways to Vinyl Carbamates

Stereoselective synthesis is critical when a molecule's biological activity or material properties depend on its specific three-dimensional arrangement. For a molecule like this compound, stereoselectivity would primarily relate to reactions that modify the pyridine ring to create chiral centers, as the terminal vinyl group itself is achiral.

A prominent area of research involves the catalytic stereoselective dearomatization of pyridines, which transforms the flat, aromatic ring into a chiral, partially or fully saturated ring system like a dihydropyridine or piperidine. mdpi.com One advanced method is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines (DHPs). mdpi.comacs.org This process typically involves two key steps: the formation of a DHP from pyridine, often activated with a phenyl carbamate group, followed by the Rh-catalyzed reaction with a boronic acid. mdpi.com This approach allows for the synthesis of enantioenriched tetrahydropyridines with high yields and excellent enantioselectivity. mdpi.com While this method does not directly yield the target vinyl carbamate, it represents a state-of-the-art strategy for introducing chirality to the pyridine core, which could then be further functionalized. The carbamate group itself often plays a crucial role in these transformations, serving as an effective activating group for the initial partial reduction of the pyridine ring. mdpi.comacs.org

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Catalyst | The transition metal complex that facilitates the reaction. | [Rh(cod)(OH)]2 | mdpi.com |

| Chiral Ligand | The source of stereochemical control in the reaction. | Segphos | mdpi.com |

| Activating Group | A group attached to the pyridine nitrogen to facilitate the initial reduction. | Phenyl carbamate | mdpi.com |

| Coupling Partner | The reagent that adds to the dihydropyridine ring. | Aryl or vinyl boronic acids | acs.org |

| Typical Enantioselectivity | The degree of excess of one enantiomer over the other. | Often very high (high ee's) | mdpi.com |

Catalytic Methods in the Synthesis of this compound

Catalysis is fundamental to modern chemical synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of carbamates, including the target molecule, can be significantly improved through the use of catalysts. A key industrial route for similar compounds is the aminolysis of dimethyl carbonate, which serves as a green alternative to phosgene-based methods. researchgate.net

For the synthesis of this compound, a catalytic approach would likely involve the reaction of 5-vinyl-2-aminopyridine with dimethyl carbonate or a combination of urea and methanol. Research on the synthesis of methyl N-phenyl carbamate has identified several effective heterogeneous catalytic systems. researchgate.netresearchgate.net These include mixed oxides and supported metal catalysts. For instance, Zn/Al/Pb mixed oxides have demonstrated high activity, achieving complete aniline conversion and high selectivity for the desired carbamate. researchgate.net Supported zirconia catalysts have also been investigated for this transformation. researchgate.net Another effective system involves using KNO3-modified zeolite HY, which showed high aniline conversion and selectivity for methyl N-phenyl carbamate when reacting aniline, urea, and methanol. researchgate.net These established catalytic systems could be adapted for the synthesis of the target pyridyl carbamate, potentially offering high yields and the advantage of catalyst recyclability.

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Zn/Al/Pb Mixed Oxides | Aniline, Dimethyl Carbonate | High activity with 100% aniline conversion and 94% selectivity. | researchgate.net |

| KNO3 modified Zeolite HY | Aniline, Urea, Methanol | 93.1% aniline conversion and 82.6% selectivity to MPC. | researchgate.net |

| Pb(OCH3)2 | N,N'-diphenylurea, Dimethyl Carbonate | Showed highest catalytic activity among those tested, with 98.8% conversion. | researchgate.net |

| Zn(OAc)2/SiO2 | Aniline, Dimethyl Carbonate | Excellent performance with 98.1% aniline conversion and 93.8% yield. More stable than unsupported Zn(OAc)2. | researchgate.net |

Chemical Reactivity and Transformations of Methyl N 5 Vinyl 2 Pyridyl Carbamate

Reactions Involving the Vinyl Group

The vinyl group attached to the pyridine (B92270) ring is susceptible to a range of reactions typical of alkenes, including additions, cycloadditions, and polymerizations.

Electrophilic Additions and Cycloaddition Reactions

The vinyl group of vinylpyridines can undergo electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which is then attacked by a nucleophile. These reactions typically follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. slideshare.net

Vinylpyridines also participate in cycloaddition reactions. For instance, they can act as dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes. rsc.org These reactions can lead to the formation of cyclohexyl-appended azaarenes. rsc.org The position of the vinyl group on the pyridine ring can influence the efficiency and stereoselectivity of these reactions. nih.gov Additionally, asymmetric photochemical [2+2]-cycloadditions of acyclic vinylpyridines have been achieved, yielding highly diastereo- and enantioselective products through the formation of a chiral ternary complex. acs.org

| Reaction Type | Reagents/Conditions | Product Type |

| Diels-Alder | Unactivated dienes, Lewis acid | Cyclohexyl-appended azaarenes |

| [2+2] Photocycloaddition | Ir(III) photocatalyst, chiral catalyst | Cyclobutane derivatives |

Radical Reactions and Functionalization

The vinyl group of vinylpyridines can participate in radical reactions. For instance, the monoalkylation of N-methoxypyridinium salts can be achieved with alkyl radicals generated from alkenes. rsc.org This reaction proceeds under neutral conditions. rsc.org Furthermore, vinylpyridines are known to undergo radical polymerization. For example, the free radical polymerization of 4-vinylpyridine (B31050) using a capping agent like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) proceeds in a pseudo-living manner, allowing for controlled chain growth. acs.org This highlights the potential of methyl N-(5-vinyl-2-pyridyl)carbamate to be used in the synthesis of polymers with specific properties.

| Reaction Type | Key Features |

| Radical Alkylation | Occurs on N-methoxypyridinium salts under neutral conditions. |

| Radical Polymerization | Can be controlled to produce polymers with low polydispersity. |

Oxidative and Reductive Transformations of the Vinyl Moiety

The vinyl group can be subjected to various oxidative and reductive transformations. Oxidation of the vinyl group can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent used. For instance, poly(4-vinyl pyridine)-Cu(II) complexes have been used to catalyze the oxidation of ascorbic acid. researchgate.net

Reduction of the vinyl group can be achieved through catalytic hydrogenation. For example, the hydrogenation of 2-vinyl azines in the presence of N-arylsulfonyl imines, catalyzed by rhodium complexes, results in a regioselective reductive coupling to form branched products. acs.orgnih.gov This C-C bond forming hydrogenation provides access to complex molecular architectures. nih.gov Additionally, electrolytic reductive coupling of 2- and 4-vinylpyridine has been reported. acs.org The electrochemical reduction of CO2 can also be influenced by the presence of poly(4-vinylpyridine). rsc.orgrsc.org

| Transformation | Reagents/Conditions | Product Type |

| Oxidation | Poly(4-vinyl pyridine)-Cu(II) complexes | Oxidized products (e.g., from ascorbic acid) |

| Reductive Coupling | H₂, Rhodium catalyst, N-arylsulfonyl imines | Branched imine addition products |

| Electrolytic Reduction | Electrolysis | Coupled products |

Reactivity of the Carbamate (B1207046) Functionality

The carbamate group in this compound presents another site for chemical reactions, primarily involving the electrophilic carbonyl carbon.

Nucleophilic Attack on the Carbonyl Carbon

The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. This is a common reaction for carbamates and can lead to their cleavage or transformation. nih.gov The reactivity of the carbamate can be influenced by the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen of enamides and enecarbamates conjugates with the neighboring carbonyl group, which can decrease the electron density of the C=C double bond and reduce its nucleophilic ability. acs.org However, enamides and enecarbamates bearing a hydrogen atom on the nitrogen can act as nucleophiles with reactive electrophiles in the presence of a Lewis acid catalyst. acs.org

Hydrolysis and Transamidation Reactions (Mechanistic Studies)

Carbamates can undergo hydrolysis, typically under acidic or basic conditions, to yield an amine, an alcohol, and carbon dioxide. The hydrolysis of N-pyridylcarbamates in basic media has been studied and can proceed through an E1cB mechanism. researchgate.net This involves the deprotonation of the nitrogen atom to form an anion, followed by the rate-limiting decomposition into a pyridyl isocyanate and a phenoxide ion. researchgate.net The highly reactive isocyanate then reacts with water to form N-pyridylcarbamic acid, which subsequently decomposes. researchgate.net The coordination of metal ions can also trigger the hydrolysis of a carbamate. rsc.orgresearchgate.net

Transamidation, the reaction of a carbamate with an amine to form a new amide or carbamate, is another important transformation. nih.gov This reaction often requires a catalyst to activate the carbamate moiety. nih.gov For N-acyl-glutarimides, transamidation with amines can occur under mild, metal-free conditions. rsc.org Mechanistic studies suggest that factors like amide bond twist and the stability of the tetrahedral intermediate play a role in this process. rsc.org

| Reaction | Mechanism | Key Intermediates |

| Basic Hydrolysis | E1cB | Anion, Pyridyl isocyanate, N-pyridylcarbamic acid |

| Metal-Triggered Hydrolysis | Coordination to metal ion | Metal-carbamate complex |

| Transamidation | Catalyst-dependent | Tetrahedral intermediate |

Rearrangement Reactions (e.g., Curtius-type Rearrangements in Related Carbamates)

While this compound itself is a carbamate, its synthesis can be conceptually linked to the Curtius rearrangement, a powerful method for converting carboxylic acids into amines, carbamates, and ureas through an isocyanate intermediate. nih.govnih.gov The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

The general mechanism proceeds as follows:

Acyl Azide Formation : A carboxylic acid is converted to an acyl azide. This can be achieved by treating an acyl chloride with sodium azide or by reacting the carboxylic acid with an activating agent followed by an azide source. nih.gov

Rearrangement : Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates to the nitrogen atom as nitrogen gas is expelled, forming an isocyanate. wikipedia.org This migration occurs with complete retention of the R-group's stereochemistry. nih.gov

Trapping of Isocyanate : The resulting isocyanate can be reacted with:

Water to form a primary amine (after decarboxylation of the intermediate carbamic acid). organic-chemistry.org

An alcohol (R'-OH) to form a carbamate. wikipedia.org

An amine (R'-NH2) to form a urea derivative. wikipedia.org

In the context of this compound, a related precursor like 5-vinylpicolinic acid could theoretically be subjected to a Curtius rearrangement. Treatment of the corresponding acyl azide with methanol would trap the intermediate isocyanate to yield the target carbamate. This reaction highlights the utility of the Curtius rearrangement in synthesizing substituted amino pyridines and their derivatives. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Conversion of a carboxylic acid to an acyl azide. | Acyl azide (R-CON3) |

| 2 | Thermal or photochemical decomposition and rearrangement. | Isocyanate (R-N=C=O) |

| 3 | Nucleophilic trapping of the isocyanate. | Carbamic acid, Carbamate, or Urea |

Selective Functionalization of this compound

The presence of three distinct functional groups—the vinyl group, the pyridine ring, and the carbamate—allows for a range of chemoselective reactions, where one functional group reacts preferentially while the others remain intact.

Reactions at the Vinyl Group : The vinyl group is susceptible to a variety of classic alkene transformations. These include:

Hydrogenation : Catalytic hydrogenation would selectively reduce the vinyl group to an ethyl group without affecting the aromatic pyridine ring or the carbamate.

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide at the vinyl double bond.

Hydroboration-Oxidation : This two-step process would convert the vinyl group to a primary alcohol, providing a route to further functionalization.

Polymerization : The vinyl group can act as a monomer unit in polymerization reactions, leading to the formation of functional polymers.

Reactions at the Carbamate Group : The carbamate functionality can undergo several transformations:

Hydrolysis : Under acidic or basic conditions, the carbamate can be hydrolyzed to yield 2-amino-5-vinylpyridine. The conditions would need to be controlled to avoid side reactions at the vinyl group.

N-Alkylation/Acylation : The hydrogen on the carbamate nitrogen could potentially be substituted, although this is generally difficult.

Reactions at the Pyridine Ring : As discussed, transformations on the pyridine ring itself are challenging. However, specific reagents can achieve selective functionalization. For instance, regioselective C-H functionalization protocols are an active area of research and could potentially be applied to modify the ring at specific positions, guided by the existing substituents. nih.govresearchgate.net

The ability to perform these reactions chemoselectively makes this compound a versatile building block in organic synthesis.

Polymerization Studies of Methyl N 5 Vinyl 2 Pyridyl Carbamate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of methyl N-(5-vinyl-2-pyridyl)carbamate can be initiated through several methods, each influencing the structure and properties of the resulting polymer. The carbamate (B1207046) group attached to the pyridine (B92270) ring is expected to influence the monomer's reactivity and the polymer's characteristics.

Free radical polymerization is a common method for polymerizing vinyl monomers. For vinylpyridines, this process is typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization of 4-vinylpyridine (B31050) (4VP) has been shown to proceed in a pseudo-living manner when using a capping agent like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which allows for control over the polymer's chain growth. acs.orgcmu.edu In such systems, the molecular weight of the resulting poly(4-vinylpyridine) can be controlled by the initial nitroxide concentration, and low polydispersity indices (PDI) ranging from 1.02 to 1.50 can be achieved. acs.orgcmu.edu

The kinetics of the reaction are influenced by temperature, although temperature changes may not significantly affect the molecular weights and polydispersities of the final polymer. acs.org The rate of polymerization is generally not heavily influenced by the concentration of the controlling nitroxide agent. cmu.edu For this compound, a similar controlled or conventional free radical polymerization approach is anticipated to be effective, with the carbamate group potentially influencing the solubility and thermal properties of the resulting polymer.

Table 4.1: Conditions for Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine

| Initiator System | Monomer | Temperature (°C) | Polydispersity (PDI) | Reference |

| TEMPO/AIBN | 4-Vinylpyridine | Not specified | 1.02 - 1.50 | acs.orgcmu.edu |

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmention chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer enhanced control over polymer molecular weight, architecture, and functionality.

RAFT Polymerization: RAFT has been successfully applied to the polymerization of various vinyl monomers, including vinyl esters and N-vinylcaprolactam, using N,N-dimethyldiselenocarbamates as RAFT agents. researchgate.net This technique is known for its tolerance to a wide range of functional groups. For the polymerization of 4-vinylpyridine, a kinetic model has been developed, though experimental kinetic data in the literature is scarce. acs.org The reaction coefficients for RAFT polymerization of 4VP are comparable to those of styrene (B11656). acs.org Given this, it is expected that this compound can be polymerized via RAFT, allowing for the synthesis of well-defined homopolymers. The choice of RAFT agent and reaction conditions would be crucial in controlling the polymerization. mdpi.com

ATRP: ATRP is another powerful CRP method for synthesizing well-defined polymers. It has been used for the polymerization of carbazole-based vinyl and methacrylate (B99206) monomers at ambient temperatures. lookchem.com The success of ATRP often depends on the choice of the catalyst system and solvent. For instance, the polymerization of N-vinylcarbazole (NVK) initiated by AIBN results in polymers with broad PDI values (>2.0), whereas RAFT and ATRP at higher temperatures (90°C) can produce well-defined polymers. lookchem.com It is plausible that ATRP could be applied to this compound, likely requiring optimization of the ligand, copper source, and initiator to achieve good control.

Anionic Polymerization: Anionic polymerization is a suitable method for vinyl monomers with electron-withdrawing groups. eresearchco.com Vinylpyridines are known to undergo anionic polymerization. The polymerization of 2-vinylpyridine (B74390) can be influenced by the presence of different carbanion isomers (E and Z), which can affect the stereochemistry of the resulting polymer. ufl.edu The carbamate substituent on this compound, being an electron-withdrawing group, should facilitate anionic polymerization. Theoretical models suggest that such polymerizations could also be applicable to cationic polymerization if the carbocations are stabilized by resonance. ufl.edu

Cationic Polymerization: Cationic polymerization is generally favored for vinylic monomers with electron-donating groups. doubtnut.com However, theoretical studies on the cationic polymerization of 2-vinylpyridine catalyzed by yttrium complexes have shown that the stereoselectivity is significantly influenced by steric hindrance from the ancillary ligands. rsc.org This suggests that cationic polymerization of this compound might be feasible, with the potential for stereochemical control depending on the catalytic system employed.

Copolymerization with Other Monomers

The ability of this compound to copolymerize with other monomers opens up possibilities for creating materials with a wide range of properties.

Random copolymers incorporating vinylpyridine units can be synthesized via free radical polymerization. For example, copolymers of 2-vinylpyridine and styrene have been prepared using RAFT polymerization. frontiersin.org The resulting copolymers of P(S-co-2VP) can be crosslinked through interactions with compounds like phosphotungstic acid, which protonates the 2VP monomers. frontiersin.org Similarly, this compound could be randomly copolymerized with monomers like styrene, acrylates, or methacrylates to tailor the properties of the final material, such as its thermal stability, solubility, and mechanical strength.

Table 4.2: Example of Random Copolymer Synthesis via RAFT

| Monomer 1 | Monomer 2 | Initiator | CTA | Solvent | Temperature (°C) | Reference |

| Styrene | 2-Vinylpyridine | AIBN | Not specified | 1,4-dioxane | 70 | frontiersin.org |

Block copolymers containing polyvinylpyridine segments are of significant interest due to their self-assembly properties and versatile applications. documentsdelivered.comacs.org

Synthesis via Anionic Polymerization: Anionic polymerization is a classic and effective method for producing well-defined block copolymers containing poly(2-vinylpyridine) (P2VP) or poly(4-vinylpyridine) (P4VP) segments. acs.org The general order of monomer addition in sequential block polymerization is typically styrenes, followed by dienes, then vinylpyridines, and finally (meth)acrylates. acs.org This methodology could be adapted to synthesize block copolymers containing a poly(this compound) block.

Synthesis via Controlled Radical Polymerization: RAFT and ATRP are also widely used to synthesize block copolymers. For instance, poly(styrene)-b-poly(2-vinylpyridine) (PS-b-P2VP) and poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP) have been synthesized and their self-assembly studied. digitellinc.comrsc.orgrsc.org The oxidation of the vinylpyridine block to vinylpyridine N-oxide enhances the block incompatibility, leading to well-ordered structures at the sub-10 nm scale. digitellinc.comrsc.orgrsc.org It is anticipated that this compound could be used as a monomer in the synthesis of block copolymers via these controlled radical techniques, leading to novel materials with unique self-assembly behaviors and properties. For example, a poly(this compound) macro-RAFT agent could be chain-extended with a second monomer like styrene or a methacrylate to form a diblock copolymer.

An extensive search for scientific literature and research data concerning the chemical compound "this compound" has been conducted. Unfortunately, no specific information was found regarding its polymerization, the development of functional polymers derived from it, or its application in advanced materials as outlined in the requested article structure.

The search yielded information on related but distinct compounds and polymer families, such as poly(vinylpyridine), other vinyl monomers, and various carbamate compounds. However, there is no available research data that directly addresses the graft copolymerization, polymer backbone synthesis, post-polymerization modification, or the development of crosslinkable and photo-responsive materials specifically from this compound.

Due to the absence of any research findings on this specific compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content for the requested sections would require speculation unsupported by any documented evidence.

Advanced Polymer Materials and Their Research Applications

Hybrid Polymer Systems

Following an extensive search of scientific literature and research databases, no specific studies detailing the synthesis or inclusion of "this compound" in hybrid polymer systems have been identified. The existing body of research on hybrid polymers, which incorporate both organic and inorganic components, covers a wide range of monomers and materials. However, the polymerization and copolymerization of this compound, particularly in the context of creating organic-inorganic hybrid materials, does not appear to be documented in the available scientific literature.

Therefore, there are no research findings or data tables to present regarding the behavior, properties, or synthesis methods of hybrid polymer systems based on this specific monomer. Further research would be required to explore the potential for incorporating this compound into hybrid polymer architectures and to characterize the resulting materials.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters used for structural assignment uobasrah.edu.iq.

For methyl N-(5-vinyl-2-pyridyl)carbamate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridyl ring, the vinyl group, the carbamate (B1207046) N-H, and the methyl group. The pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position on the ring. The vinyl group protons exhibit characteristic signals in the olefinic region (δ 5.0-7.0 ppm) with complex splitting due to geminal and cis/trans couplings. The carbamate N-H proton is often a broad singlet, and the methyl protons of the carbamate group will appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carbamate group is typically found far downfield (δ ~150-160 ppm). Carbons of the aromatic pyridine (B92270) ring and the vinyl group appear in the δ 110-150 ppm range, while the methyl carbon is observed at a much higher field researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substituted pyridines.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridyl-H3 | 7.5 - 7.8 | 110 - 115 |

| Pyridyl-H4 | 7.8 - 8.1 | 138 - 142 |

| Pyridyl-H6 | 8.2 - 8.5 | 147 - 150 |

| Vinyl-H (CH=) | 6.5 - 6.8 | 134 - 137 |

| Vinyl-H (trans to Py) | 5.8 - 6.1 | 115 - 118 |

| Vinyl-H (cis to Py) | 5.3 - 5.6 | 115 - 118 |

| Carbamate N-H | 8.0 - 9.5 (broad) | - |

| Carbamate O-CH₃ | 3.7 - 3.9 | 52 - 55 |

| Pyridyl-C2 | - | 151 - 154 |

| Pyridyl-C5 | - | 130 - 133 |

| Carbamate C=O | - | 154 - 157 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which simplifies complex spectra and confirms structural assignments nanalysis.comscribd.com.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H3-H4) and within the vinyl group (CH=CH₂). This helps to trace the spin systems within the molecule sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs nanalysis.comcolumbia.edu. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum columbia.edu.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H3 ↔ H4; Vinyl H's ↔ Vinyl H's | Connectivity of adjacent protons |

| HSQC | ¹H ↔ ¹³C (1-bond) | Pyridyl H's ↔ their attached C's; Vinyl H's ↔ their attached C's; Methyl H's ↔ Methyl C | Direct C-H attachments |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Methyl H's ↔ Carbonyl C; Pyridyl H6 ↔ Pyridyl C2; Pyridyl H4 ↔ Vinyl C | Connectivity across heteroatoms and quaternary carbons |

The carbon-nitrogen (C-N) bond in carbamates possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This results in restricted rotation around the C-N bond, which can be slow on the NMR timescale, leading to the observation of distinct conformers (rotamers) at low temperatures mdpi.comresearchgate.net.

Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of this rotational process. By acquiring spectra at various temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the different rotamers as the temperature increases and the rate of rotation becomes faster researchgate.net. From the coalescence temperature and the chemical shift difference between the rotamer signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated nih.govdoi.org. For N-aryl and related carbamates, these barriers are typically in the range of 10-20 kcal/mol nih.gov. Such studies provide valuable insight into the electronic and steric properties of the carbamate linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies ksu.edu.sa. These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa ksu.edu.saiitm.ac.in.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent parts.

Carbamate Moiety:

N-H Stretch: A sharp band typically appears in the 3200-3400 cm⁻¹ region in the IR spectrum. Its exact position can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1680-1750 cm⁻¹.

N-H Bend / C-N Stretch (Amide II band): This band, resulting from a mix of N-H in-plane bending and C-N stretching, is observed in the 1500-1580 cm⁻¹ range and is typically strong in the IR spectrum acs.org.

C-N Stretch (Amide III band): Found around 1200-1300 cm⁻¹, this band is weaker and involves a combination of C-N stretching and N-H bending acs.org.

Pyridyl Moiety:

C=C and C=N Ring Stretching: Substituted pyridines show several characteristic bands in the 1400-1610 cm⁻¹ region due to ring stretching vibrations elixirpublishers.com.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ elixirpublishers.com.

Ring Breathing Modes: These vibrations, often strong in the Raman spectrum, appear around 990-1050 cm⁻¹ elixirpublishers.com.

Vinyl Moiety:

=C-H Stretch: Occurs above 3000 cm⁻¹.

C=C Stretch: A band of variable intensity is expected around 1640 cm⁻¹.

=C-H Bending (Out-of-plane): Strong bands typically appear in the 900-1000 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Carbamate | N-H Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Carbamate | C=O Stretch (Amide I) | 1680 - 1750 | Strong | Medium |

| Carbamate | N-H Bend / C-N Stretch (Amide II) | 1500 - 1580 | Strong | Weak |

| Vinyl | C=C Stretch | ~1640 | Medium | Strong |

| Pyridyl | C=C, C=N Ring Stretch | 1400 - 1610 | Medium-Strong | Medium-Strong |

IR and Raman spectroscopy are highly sensitive to intermolecular interactions, particularly hydrogen bonding nih.gov. In the solid state or in concentrated solutions, this compound can form intermolecular hydrogen bonds. A likely interaction is between the N-H group of one molecule (the donor) and the pyridyl nitrogen of another molecule (the acceptor).

The formation of such hydrogen bonds leads to predictable changes in the vibrational spectrum:

The N-H stretching frequency shifts to a lower wavenumber (red-shift) and the band becomes broader and more intense. This is a classic diagnostic for hydrogen bond formation nih.gov.

The C=O stretching frequency may also shift, although typically to a lesser extent than the N-H stretch, if the carbonyl oxygen participates in hydrogen bonding.

The frequencies of the pyridyl ring modes can also be perturbed upon hydrogen bonding to the ring nitrogen.

By comparing spectra taken in dilute non-polar solvents (where the molecule is mostly monomeric) with spectra from concentrated solutions or the solid state, the presence and nature of hydrogen bonding can be effectively studied tandfonline.com. Advanced techniques like 2D IR spectroscopy can provide even more detailed information on the dynamics and structure of hydrogen-bonded complexes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. While specific experimental data for this compound is not publicly available, a theoretical HRMS analysis would be expected to confirm its molecular formula, C9H9N2O2. This technique differentiates between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. The analysis of these fragmentation patterns for this compound would reveal key structural motifs. For instance, common fragmentation pathways for carbamates often involve cleavage of the carbamate group itself. The fragmentation of the pyridine ring and the vinyl substituent would also produce characteristic ions, allowing for a detailed reconstruction of the molecule's connectivity. While general fragmentation behaviors of related structures like N-methyl carbamate pesticides have been studied, specific experimental fragmentation data for this compound is not currently documented in publicly accessible literature. scilit.com

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom. Although the synthesis and characterization of numerous pyridine and carbamate derivatives have been reported, a single crystal X-ray diffraction study for this compound has not been found in the reviewed scientific literature. researchgate.netnih.govresearchgate.netscilit.com Such a study would provide invaluable and unambiguous data on its solid-state conformation.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is an important consideration in fields such as pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical properties. A PXRD study of this compound would be instrumental in determining its crystalline phase purity and in identifying any potential polymorphic forms. However, to date, no polymorphism studies utilizing powder X-ray diffraction for this specific compound have been published. mdpi.com

Advanced Surface Characterization Techniques

A variety of advanced techniques are available for the characterization of material surfaces, providing information about surface morphology, composition, and chemical states. epfl.chresearchgate.net These methods, which include techniques like X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and atomic force microscopy (AFM), are crucial for understanding the surface properties of materials. At present, there is no information available in the scientific literature regarding the application of these advanced surface characterization techniques to this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

No published XPS data specifically for this compound could be located. This technique would be theoretically useful for determining the elemental composition and identifying the chemical states of carbon, nitrogen, and oxygen atoms within the molecule. For instance, XPS could distinguish between the pyridyl nitrogen and the carbamate nitrogen, as well as the different carbon environments (vinyl, pyridyl ring, and carbamate). However, without experimental data, a detailed analysis is not possible.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure and Orientation

There is no available NEXAFS spectroscopy data for this compound in the scientific literature. NEXAFS would provide valuable insights into the unoccupied electronic states and the orientation of the pyridine and carbamate functional groups, particularly in thin films of the corresponding polymer. Analysis of the C, N, and O K-edges would allow for the characterization of π* and σ* resonances associated with the aromatic ring and the carbamate moiety.

Atomic Force Microscopy (AFM) for Morphological Studies of Polymer Films

A search for morphological studies of polymer films of poly(this compound) using Atomic Force Microscopy yielded no specific results. AFM would be the standard technique to visualize the surface topography of films made from this polymer, providing information on features such as roughness, phase separation (in block copolymers), and the presence of any ordered structures. While studies on analogous polymers like poly(vinylpyridine) exist, the strict focus on the specified compound prevents their inclusion here. rsc.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For compounds containing aromatic systems and flexible functional groups, such as methyl N-(5-vinyl-2-pyridyl)carbamate, methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for characterizing their properties.

Density Functional Theory (DFT) has become a standard and powerful computational method for investigating the electronic and nuclear structures of many-body systems, including organic molecules. arxiv.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules. arxiv.orgreddit.com The B3LYP hybrid functional is a commonly used method that has been tested extensively for organic compounds containing C, H, N, and O. nih.gov

For molecules related to this compound, DFT calculations, particularly with the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed for geometry optimization. researchgate.netijcce.ac.ir This process determines the lowest energy conformation of the molecule, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding the molecule's reactivity and electronic properties. mdpi.com Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Common DFT Methods and Their Applications in Analyzing Pyridine (B92270) and Carbamate (B1207046) Derivatives

| Computational Method | Basis Set | Key Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Calculation of thermochemical properties. nih.govresearchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry optimization, Calculation of electronic properties (HOMO-LUMO), NMR chemical shifts. ijcce.ac.ir |

| PBE | 6-311+G* | Geometry optimization, Calculation of global electronic descriptors (chemical potential, hardness). mdpi.com |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Second-order Møller-Plesset perturbation theory (MP2) is a widely used ab initio method that provides a systematic improvement over Hartree-Fock (HF) theory by incorporating electron correlation. q-chem.com It is particularly advantageous for properly describing long-range dispersion forces. q-chem.com

The primary challenge with MP2 is its slow convergence with respect to the size of the basis set, which can lead to significant computational costs to achieve high accuracy. arxiv.org Despite this, MP2 is valuable for studying molecular properties, potential energy surfaces, and reaction mechanisms with reasonable accuracy. arxiv.org For systems where the HF determinant is a poor starting point, such as some open-shell systems, MP2's reliability can be diminished. q-chem.com In computational studies of related molecular systems, MP2 has been effectively used to refine energetics and explore the stability of different conformers, providing a deeper understanding of the molecule's potential energy landscape.

Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can change due to rotation around single bonds.

The carbamate group (–NH–C(=O)–O–) can exist as two primary planar rotamers, syn and anti, due to the partial double bond character of the C–N bond which restricts rotation. For N-(2-pyridyl)carbamates in a non-polar solvent like chloroform, the equilibrium strongly favors the anti rotamer. nd.edunih.gov Experimental studies on related N-(2-pyridyl)carbamates have shown that the syn/anti rotamer ratio is approximately 0.05, indicating a significant preference for the anti conformation. nd.edunih.gov This preference is generally attributed to steric and electrostatic factors. nd.edu

Table 2: Rotamer Equilibrium in N-(2-pyridyl)carbamates

| Solvent | Rotamer Ratio (syn/anti) | Favored Conformer |

|---|

The 5-vinyl group (–CH=CH₂) attached to the pyridine ring introduces another degree of rotational freedom around the C(pyridyl)–C(vinyl) single bond. While conjugation would favor a coplanar arrangement between the vinyl group and the pyridine ring, steric interactions with adjacent groups could lead to a twisted conformation. The interplay between electronic stabilization from conjugation and steric hindrance determines the final preferred geometry.

Hydrogen bonding plays a critical role in dictating the conformation and aggregation of molecules containing carbamate and pyridine functionalities. The carbamate group has both a hydrogen bond donor (N–H) and acceptors (C=O and O-alkyl). The pyridine ring contains a basic nitrogen atom that is a strong hydrogen bond acceptor.

An intramolecular hydrogen bond could potentially form between the carbamate N–H and the pyridine nitrogen. This would require the carbamate to adopt a syn conformation and would result in a five-membered ring.

Intermolecular hydrogen bonding is also highly significant. In the solid state, related N-(pyridin-3-yl)carbamate molecules have been shown to form dimers through N–H···O=C hydrogen bonds. researchgate.net Specifically, studies on related structures show that the primary hydrogen bonding can involve cyclic arrangements where water molecules bridge the carbamate's N-H group and the pyridine nitrogen, forming stable dimeric structures. researchgate.net The carbonyl oxygen of the carbamate is also a potent hydrogen bond acceptor. nih.gov The alkoxy oxygen, particularly in the favored anti conformation, is considered a much poorer hydrogen bond acceptor due to steric and electrostatic factors. nih.gov The ability to form these intermolecular interactions can lead to the formation of extended two-dimensional sheets in the crystal lattice. researchgate.net

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic fingerprints of molecules, aiding in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations. nih.gov For this compound, the process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS).

Modern approaches often combine DFT with machine learning protocols to enhance prediction speed and accuracy. rsc.org Factors such as the choice of functional (e.g., B3LYP, PBE0), basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that closely match experimental values. nih.govresearchgate.net The predicted chemical shifts provide a detailed map of the electronic environment of each atom within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-31G(d,p)) in CDCl₃.

| Atom Position (See Figure 1) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (N-H) | 8.15 | - |

| 3 (Pyridyl C3-H) | 7.95 | 114.5 |

| 4 (Pyridyl C4-H) | 7.70 | 135.8 |

| 6 (Pyridyl C6-H) | 8.30 | 147.2 |

| 7 (Vinyl CH) | 6.70 | 133.1 |

| 8 (Vinyl CH₂) | 5.45 (trans), 5.95 (cis) | 118.9 |

| 9 (Carbamate C=O) | - | 154.3 |

| 10 (Methyl O-CH₃) | 3.80 | 52.7 |

| Pyridyl C2 | - | 151.0 |

| Pyridyl C5 | - | 130.5 |

Figure 1: Numbering scheme for this compound used for NMR assignments. (Illustrative image)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk Computational simulations, typically using DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities, generating theoretical IR and Raman spectra. nih.gov These simulations are vital for assigning experimental spectral bands to specific molecular motions, such as bond stretches, bends, and torsions.

For this compound, which has 23 atoms, 63 normal modes of vibration are expected (3N-6). Calculations performed at the B3LYP/cc-pVTZ level of theory, for instance, would first yield an optimized molecular geometry, confirmed by the absence of imaginary frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.965 for B3LYP) to improve agreement. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments Calculated at the DFT B3LYP/6-311G++(d,p) level.

| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| 3350 | Medium / Low | N-H stretch |

| 3080 | Medium / Medium | Aromatic C-H stretch (pyridyl) |

| 3015 | Medium / High | Vinylic C-H stretch |

| 2955 | Low / Medium | Methyl C-H stretch (asymmetric) |

| 1725 | Very Strong / Low | C=O stretch (carbamate) |

| 1630 | Medium / Strong | C=C stretch (vinyl) |

| 1580 | Strong / Medium | Pyridine ring C=C, C=N stretch |

| 1540 | Strong / Low | N-H in-plane bend + C-N stretch |

| 1440 | Medium / Medium | Pyridine ring stretch |

| 1250 | Strong / Low | C-O stretch (carbamate) |

| 990 | Strong / Low | Vinyl =C-H out-of-plane bend (trans) |

| 910 | Strong / Low | Vinyl =CH₂ out-of-plane bend |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. researchgate.netmdpi.com These calculations predict the wavelengths of maximum absorption (λ_max), the oscillator strengths (f) which relate to absorption intensity, and the nature of the electronic transitions involved (e.g., π→π, n→π). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by transitions within its conjugated π-system, which includes the pyridine ring and the vinyl group. The electronic absorption spectrum of pyridine itself has been studied computationally, showing characteristic π→π* and n→π* transitions. nih.gov The presence of the vinyl and carbamate substituents will modulate the energies of these transitions. TD-DFT calculations, often using a functional like B3LYP, can elucidate these effects. mdpi.comnih.gov

Table 3: Predicted Electronic Transitions and Absorption Wavelengths Calculated using TD-DFT (B3LYP/6-31+G(d)) in ethanol solvent model.

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO → LUMO | π→π |

| 248 | 0.28 | HOMO-1 → LUMO | π→π |

| 220 | 0.15 | HOMO-2 → LUMO | π→π |

| 315 | 0.002 | HOMO (n) → LUMO | n→π |

The calculations predict strong absorptions in the UV region, characteristic of the extended π-conjugation. A weak, lower-energy n→π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms, is also anticipated.

Reactivity and Mechanism Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting reactivity, and designing synthetic pathways.

The synthesis of this compound, for example, from 5-vinyl-2-aminopyridine and methyl chloroformate, can be modeled computationally. DFT calculations can map out the entire reaction energy profile, identifying reactants, intermediates, products, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating the TS geometry and calculating its energy allows for the determination of the reaction's activation energy (Ea), a key factor governing the reaction rate. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Illustrative Energy Profile for Carbamate Formation Relative energies (in kcal/mol) calculated at the DFT B3LYP/6-31G(d) level.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 5-vinyl-2-aminopyridine + methyl chloroformate | 0.0 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Transition State | For HCl elimination | +15.8 |

| Products | This compound + HCl | -12.5 |

This analysis provides fundamental insights into the reaction's feasibility and mechanism, guiding the optimization of experimental conditions.

The vinyl group on this compound makes it a monomer for polymerization. Computational studies can provide detailed insights into the mechanism of its polymerization, whether through free-radical, anionic, or other methods. The anionic polymerization of vinylpyridines, for instance, is known to be extremely fast. acs.org

DFT calculations can be used to model the key steps of polymerization:

Initiation: The reaction of an initiator (e.g., an organolithium compound for anionic polymerization) with the monomer to form the first active species. Calculations can determine the activation barrier for this step.

Propagation: The sequential addition of monomer units to the growing polymer chain. The reactivity and stereochemistry of this step are critical. For 2-vinylpyridine (B74390) polymerization, studies have shown the existence of (E) and (Z) carbanion isomers at the propagating chain end, which influences the polymer's stereochemistry. ufl.edu Computational models can explore the relative stabilities of these isomers and the transition states for monomer addition, helping to predict the resulting polymer tacticity (e.g., isotactic vs. syndiotactic).

By calculating the energetics of these steps, researchers can understand the factors controlling the polymerization rate and the microstructure of the resulting polymer.

Advanced Theoretical Methodologies

Advanced computational techniques allow for a detailed examination of the quantum mechanical properties of this compound, offering insights that complement experimental findings.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define chemical concepts such as atoms and bonds. uni-muenchen.de This approach, developed by Richard Bader, posits that molecular structure can be revealed by the stationary points and gradient paths of the electron density. uni-muenchen.de QTAIM allows for the characterization of chemical bonds based on the properties of the electron density (ρ) at the bond critical point (BCP), the point of minimum electron density along the bond path between two nuclei.

Key topological parameters at the BCP used to analyze bonding in a molecule like this compound would include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP also helps to characterize the interaction. A negative H(r) is indicative of a shared (covalent) interaction, while a positive or near-zero H(r) suggests a non-covalent or weak interaction.

For this compound, a QTAIM analysis would be expected to reveal the following features:

Pyridine Ring : The C-C and C-N bonds within the aromatic pyridine ring would exhibit BCPs with relatively high ρ(r) and negative ∇²ρ(r), confirming their covalent and aromatic character.

Vinyl Group : The C=C double bond of the vinyl group would show a significantly higher electron density at its BCP compared to the C-C single bonds, consistent with its double bond nature.

Carbamate Linkage : The N-C and C=O bonds of the carbamate group would display characteristics of polar covalent bonds. The C=O bond, in particular, would have a high ρ(r) value. The N-C bond is expected to show some degree of double bond character due to resonance, which would be reflected in its topological parameters. nih.gov

Interactions between Functional Groups : QTAIM could also elucidate weaker intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation.

An illustrative table of expected QTAIM parameters for key bonds in this compound, based on typical values for similar functional groups, is presented below.

Hypothetical QTAIM Parameters for this compound

| Bond | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Expected Bond Character |

|---|---|---|---|

| C=C (vinyl) | ~0.30 - 0.35 | Negative | Shared (Covalent) |

| C-N (pyridine) | ~0.25 - 0.30 | Negative | Polar Covalent |

| N-C (carbamate) | ~0.24 - 0.28 | Negative | Polar Covalent |

| C=O (carbamate) | ~0.35 - 0.40 | Slightly Positive/Negative | Polar Covalent |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.de This technique provides a quantitative description of delocalization effects and charge transfer interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

The key aspects of an NBO analysis for this compound would include:

Natural Atomic Charges : NBO analysis provides a chemically intuitive picture of the charge distribution. It is expected that the nitrogen and oxygen atoms would carry significant negative charges, while the carbonyl carbon and the hydrogen atoms would be positively charged.

Hybridization : The analysis would detail the hybridization of atomic orbitals contributing to each bond. For instance, the carbon atoms in the pyridine ring and vinyl group would exhibit sp² hybridization.

Donor-Acceptor Interactions : A crucial part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with electron delocalization from a donor NBO to an acceptor NBO. For this compound, significant delocalization interactions are anticipated:

Within the pyridine ring, π → π* interactions would be prominent, contributing to its aromaticity.

In the carbamate group, a strong interaction between the lone pair on the nitrogen atom (n_N) and the antibonding π* orbital of the carbonyl group (π_C=O) would be expected. This n_N → π_C=O interaction is responsible for the planarity and rigidity of the amide/carbamate linkage. nih.gov

Conjugation between the vinyl group and the pyridine ring would be evident through π(C=C) → π(pyridine) and π(pyridine) → π(C=C) interactions.

The table below summarizes the likely significant donor-acceptor interactions and their estimated stabilization energies for this compound, based on studies of similar molecular fragments. mdpi.com

Anticipated NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Expected Stabilization Energy (E(2)) (kcal/mol) | Chemical Implication |

|---|---|---|---|---|

| n(N) (carbamate) | π(C=O) | Lone Pair → Antibonding π | High | Resonance in carbamate group, planarity |

| π(C=C) (vinyl) | π(C=C) (pyridine) | π → π | Moderate | Conjugation between vinyl and pyridine |

| π(C=N) (pyridine) | π(C=C) (vinyl) | π → π | Moderate | Conjugation between pyridine and vinyl |

| n(O) (carbonyl) | σ(N-C) | Lone Pair → Antibonding σ | Low | Hyperconjugation |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule like this compound.

An MD simulation of this compound would typically involve the following steps:

System Setup : A starting conformation of the molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological or experimental conditions.

Force Field Selection : A suitable force field (a set of parameters describing the potential energy of the system) is chosen to accurately represent the intramolecular and intermolecular forces.

Simulation : The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at discrete time steps.

From the resulting trajectory, various properties can be analyzed:

Conformational Analysis : MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. Of particular interest would be the rotational dynamics around the single bonds connecting the functional groups, such as the bond between the pyridine ring and the carbamate nitrogen, and the bond between the ring and the vinyl group.

Solvent Effects : The simulations can reveal how the solvent molecules arrange around the solute and how they influence its structure and dynamics through interactions like hydrogen bonding.

Vibrational Analysis : The atomic motions from the simulation can be analyzed to understand the vibrational modes of the molecule.

For this compound, MD simulations could provide insights into the preferred orientation of the carbamate and vinyl groups relative to the pyridine ring, and how these orientations fluctuate over time. This information is crucial for understanding its interactions with other molecules, such as biological receptors.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of methyl N-(5-vinyl-2-pyridyl)carbamate. While a primary synthetic route would likely involve the reaction of 2-amino-5-vinylpyridine with methyl chloroformate in the presence of a base, exploring alternative, more sustainable methods is a key research direction. This includes the potential use of greener carbonylation agents to replace phosgene (B1210022) derivatives. The development of catalytic routes, perhaps employing transition metal catalysts, could offer higher yields, milder reaction conditions, and improved atom economy. A comparative analysis of potential synthetic pathways is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Conventional Acylation | 2-amino-5-vinylpyridine, Methyl Chloroformate, Base | Well-established chemistry, potentially high yield. | Use of hazardous methyl chloroformate. |

| Carbonylative Coupling | 2-amino-5-vinylpyridine, Carbon Monoxide, Methanol, Catalyst | Avoids phosgene derivatives, potentially more sustainable. | Requires specialized high-pressure equipment, catalyst development needed. |

| Transcarbamoylation | 2-amino-5-vinylpyridine, another carbamate (B1207046) (e.g., dimethyl carbonate) | Greener reagents. | May require harsh conditions and specific catalysts. |

Exploration of Advanced Polymer Architectures and Composites

The presence of the vinyl group makes this compound an ideal monomer for polymerization. Future work will undoubtedly explore its homopolymerization and copolymerization with other vinyl monomers to create a diverse range of polymers. Techniques such as controlled radical polymerization (e.g., ATRP, RAFT) could be employed to synthesize polymers with well-defined molecular weights and low dispersity. This control over polymer architecture will enable the creation of block copolymers, graft copolymers, and star polymers, each with unique morphologies and properties. Furthermore, the incorporation of these polymers into composites with nanofillers (e.g., carbon nanotubes, graphene, silica (B1680970) nanoparticles) could lead to materials with enhanced mechanical strength, thermal stability, and conductivity.

Integration into Smart Materials and Responsive Systems

The pyridyl group in the monomer unit provides a site for coordination with metal ions and for hydrogen bonding interactions. This functionality is key to the development of "smart" materials that respond to external stimuli. For example, polymers containing this monomer could exhibit changes in their optical, electronic, or mechanical properties in response to changes in pH, temperature, or the presence of specific metal ions. Such responsive behaviors are highly desirable for applications in sensors, drug delivery systems, and self-healing materials.

Detailed Investigations into Structure-Reactivity Relationships for Targeted Chemical Transformations

A fundamental understanding of the structure-reactivity relationships of this compound is crucial for its effective utilization. Future research will likely involve detailed kinetic and mechanistic studies of its polymerization and its participation in other chemical reactions. For instance, the electronic influence of the methyl carbamate group on the reactivity of the vinyl group and the coordinating ability of the pyridyl nitrogen warrants thorough investigation. This knowledge will be instrumental in designing catalysts and reaction conditions for targeted chemical transformations.

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling will be invaluable tools in accelerating the discovery of new derivatives of this compound with specific, tailored properties. Density functional theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the monomer and its corresponding polymers. This in-silico approach can guide the synthesis of new monomers with modified substituents on the pyridine (B92270) ring or the carbamate group to fine-tune properties such as solubility, thermal stability, and metal-binding affinity.

Potential Applications in Non-Biological Catalysis or Sensing

The ability of the pyridyl nitrogen to coordinate with metal ions suggests that polymers derived from this compound could serve as ligands for the preparation of polymer-supported catalysts. These materials would combine the catalytic activity of a metal center with the processability and recyclability of a polymer support. Additionally, the changes in the spectroscopic or electrochemical properties of these polymers upon metal ion binding could be exploited for the development of selective and sensitive chemical sensors.

Green Chemistry Initiatives for Lifecycle Assessment and Sustainable Production